molecular formula C11H15ClN4O B1487758 2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one CAS No. 1178055-92-9

2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B1487758
CAS No.: 1178055-92-9
M. Wt: 254.71 g/mol
InChI Key: YZLNJWLWMIWGGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one is a piperazine-derived compound featuring a pyrazine ring at the 4-position of the piperazine moiety and a 2-chloropropan-1-one group. The pyrazine substituent introduces a heteroaromatic system that may enhance binding to biological targets through hydrogen bonding and π-π interactions .

Properties

IUPAC Name

2-chloro-1-(4-pyrazin-2-ylpiperazin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O/c1-9(12)11(17)16-6-4-15(5-7-16)10-8-13-2-3-14-10/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLNJWLWMIWGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NC=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one typically involves the reaction of 4-(pyrazin-2-yl)piperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Condensation agents: Aldehydes, ketones

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted amide, while oxidation can produce a corresponding carboxylic acid derivative .

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. The pyrazine moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The piperazine ring may also contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key analogs differ in substituents on the piperazine ring and the chloro-propanone backbone. Below is a comparative analysis:

Compound Name / ID Molecular Formula Molecular Weight logP Key Substituents Notable Properties References
Target Compound (Pyrazine derivative) C11H12ClN5O (est.) ~265.7 (est.) ~2.5* Pyrazin-2-yl, 2-chloropropanone Moderate lipophilicity, polar SA†
V011-1507 (Pyrazolo-pyrimidine analog) C22H27ClN6O 426.95 4.60 Pyrazolo[3,4-d]pyrimidin-4-yl High logP, bulky substituent
CID 24706536 (Pyrimidine analog) C11H15ClN4O 254.72 N/A Pyrimidin-2-yl Smaller MW, simpler heterocycle
CAS 928707-61-3 (Fluorophenyl analog) C13H14ClFN2O (est.) ~280.7 (est.) ~3.0* 4-Fluorophenyl Enhanced electron-withdrawing effect
2-Chloro-1-[4-(4-methoxyphenyl)-...] C13H17ClN2O2 268.74 N/A 4-Methoxyphenyl Electron-donating OCH3 group

*Estimated based on structural similarity. †Polar surface area (SA) influences permeability and solubility.

Key Observations:
  • The target compound’s pyrazine group likely reduces logP compared to phenyl or pyrimidine derivatives .
  • Heterocyclic Influence : Pyrazine (a diazine with two adjacent nitrogen atoms) may engage in stronger hydrogen bonding vs. pyrimidine (nitrogens at 1,3-positions) or phenyl groups, affecting target binding .
  • Steric Effects : Bulky substituents (e.g., pyrazolo-pyrimidine in V011-1507) could hinder binding to sterically restricted enzyme active sites .

Biological Activity

The compound 2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structure

The molecular structure of this compound features a chloro group, a propanone moiety, and a piperazine ring substituted with a pyrazine group. This unique combination contributes to its reactivity and biological properties.

Synthesis

The synthesis typically involves the reaction of 4-(pyrazin-2-yl)piperazine with chloroacetyl chloride , facilitated by a base such as triethylamine. The reaction conditions usually involve stirring at room temperature or slightly elevated temperatures to ensure complete conversion .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The pyrazine moiety can bind to enzymes or receptors, potentially inhibiting their activity. The piperazine ring enhances the compound's binding affinity, making it a valuable candidate for therapeutic applications .

Antimicrobial and Anticancer Activity

Recent studies have explored the antimicrobial and anticancer properties of this compound. For instance, it has been evaluated for its efficacy against various bacterial strains and cancer cell lines. The results indicate significant antimicrobial activity comparable to standard drugs .

Case Studies

  • Antimicrobial Evaluation : In vitro studies demonstrated that derivatives of similar compounds exhibited promising antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The compound's structural features were linked to enhanced interaction with bacterial enzymes .
  • Anticancer Activity : A study utilizing the MTT assay revealed that this compound showed cytotoxic effects on human colon cancer cells (HCT116), with an IC50 value indicating its potency .

Comparative Biological Activity

CompoundActivity TypeObserved Effects
This compoundAntimicrobialSignificant against S. aureus, E. coli
Related Compound AAnticancerModerate activity against HCT116
Related Compound BAntifungalComparable to fluconazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.